molecular formula C13H10Cl3N3 B3036914 1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone CAS No. 400085-88-3

1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone

Cat. No. B3036914
CAS RN: 400085-88-3
M. Wt: 314.6 g/mol
InChI Key: ICKKBOVPNNQIBG-QGMBQPNBSA-N
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Description

1-(2,4-Dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone, also known by its acronym DCPECH, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that can be synthesized from 1,2-dichlorobenzene, ethanone, and 6-chloro-2-pyridine hydrochloride. DCPECH is used in a variety of biochemical and physiological experiments and has been studied for its potential therapeutic applications.

Scientific Research Applications

Estrogen Receptor Modulation

  • Hydrazone derivatives, including those similar to 1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone, have been synthesized and evaluated for their potential as estrogen receptor modulators. They exhibited activities such as anti-implantation, uterotrophic inhibition, and cytotoxicity against certain human malignant breast cell lines (Pandey et al., 2002).

Catalytic Methods and Waste Disposal

  • Arylalkylketones, related to the chemical structure of interest, have been studied in the context of conversion into dichloroalkenes. These studies are significant in catalytic methods and waste disposal, highlighting the utility of such compounds in green chemistry (Nenajdenko et al., 2005).

Antimicrobial Activity

  • Novel hydrazones, similar in structure to the compound , have been synthesized and explored as colorimetric sensors with antimicrobial properties. These compounds have shown effectiveness against various fungi and bacteria, suggesting potential applications in disease control and environmental monitoring (Gupta et al., 2014).

Enantioselective Synthesis in Drug Production

  • Research has demonstrated the use of bacteria for the enantioselective synthesis of chiral intermediates from compounds similar to this compound. This process is particularly relevant in the production of antifungal agents, showcasing the role of such compounds in pharmaceutical manufacturing (Miao et al., 2019).

Synthesis of Fungicides and Antitubercular Agents

  • The synthesis and biological evaluation of compounds containing similar structures have indicated potential as fungicides and antitubercular agents. This research highlights the pharmaceutical and agricultural applications of these compounds (Bhoot et al., 2011).

properties

IUPAC Name

6-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3/c1-8(10-6-5-9(14)7-11(10)15)18-19-13-4-2-3-12(16)17-13/h2-7H,1H3,(H,17,19)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKBOVPNNQIBG-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC=C1)Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CC=C1)Cl)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone
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1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone
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1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone
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1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone
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1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone
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1-(2,4-dichlorophenyl)-1-ethanone N-(6-chloro-2-pyridinyl)hydrazone

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